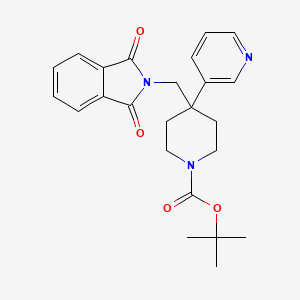
4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- is a heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Oxazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the reaction of a chloropentyl derivative with a suitable oxazine precursor in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazine oxides.
Reduction: Reduction reactions could convert the compound into its corresponding reduced forms.
Substitution: The chloropentyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazine oxides, while substitution reactions could produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: As potential therapeutic agents due to their biological activity.
Materials Science: In the development of novel materials with unique properties.
Organic Synthesis: As intermediates in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazine derivatives typically involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, they might inhibit certain enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4H-1,3-Oxazine: The parent compound without the chloropentyl and trimethyl substitutions.
5,6-Dihydro-4H-1,3-Oxazine: A similar compound with different substituents.
Uniqueness
The presence of the 5-chloropentyl and 4,4,6-trimethyl groups in 4H-1,3-Oxazine,2-(5-chloropentyl)-5,6-dihydro-4,4,6-trimethyl- imparts unique chemical properties, such as increased lipophilicity or specific reactivity patterns, distinguishing it from other oxazine derivatives.
Properties
CAS No. |
36871-49-5 |
|---|---|
Molecular Formula |
C12H22ClNO |
Molecular Weight |
231.76 g/mol |
IUPAC Name |
2-(5-chloropentyl)-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C12H22ClNO/c1-10-9-12(2,3)14-11(15-10)7-5-4-6-8-13/h10H,4-9H2,1-3H3 |
InChI Key |
GSDPYAMUHIXDIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(O1)CCCCCCl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


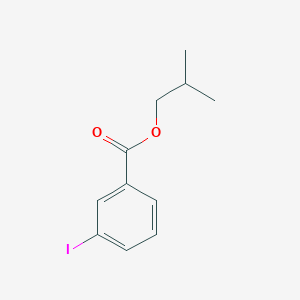

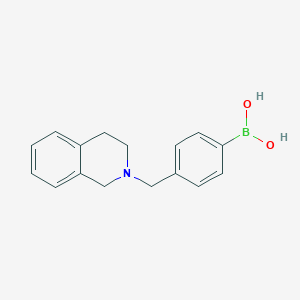
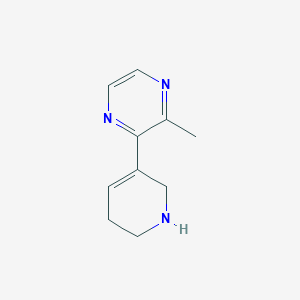
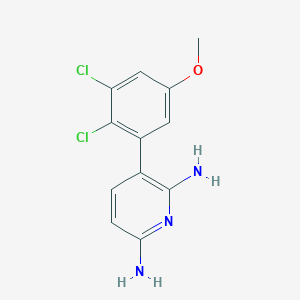
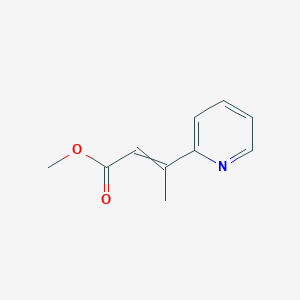
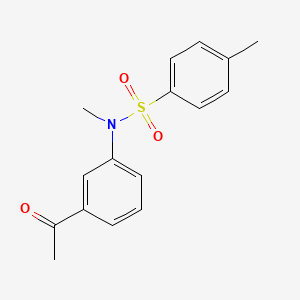
![N-(1-phenylethyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amine](/img/structure/B13990467.png)
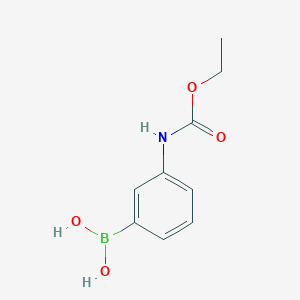
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)

![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)

